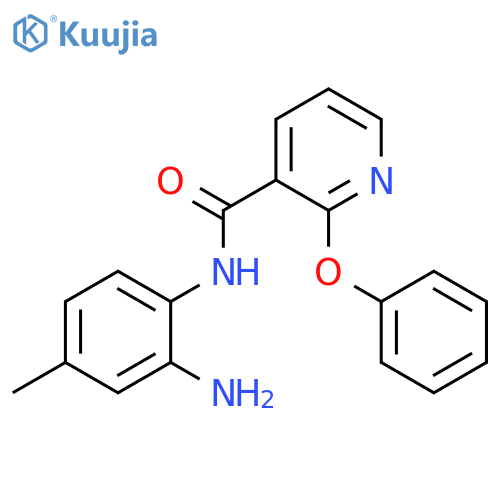Cas no 1024413-57-7 (N-(2-amino-4-methylphenyl)-2-phenoxypyridine-3-carboxamide)

1024413-57-7 structure
商品名:N-(2-amino-4-methylphenyl)-2-phenoxypyridine-3-carboxamide
CAS番号:1024413-57-7
MF:C19H17N3O2
メガワット:319.357184171677
MDL:MFCD00955384
CID:5214925
N-(2-amino-4-methylphenyl)-2-phenoxypyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(2-amino-4-methylphenyl)-2-phenoxypyridine-3-carboxamide
-
- MDL: MFCD00955384
- インチ: 1S/C19H17N3O2/c1-13-9-10-17(16(20)12-13)22-18(23)15-8-5-11-21-19(15)24-14-6-3-2-4-7-14/h2-12H,20H2,1H3,(H,22,23)
- InChIKey: BFDUWQDHWTUXDX-UHFFFAOYSA-N
- ほほえんだ: C1(OC2=CC=CC=C2)=NC=CC=C1C(NC1=CC=C(C)C=C1N)=O
N-(2-amino-4-methylphenyl)-2-phenoxypyridine-3-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB162694-5 g |
N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide |
1024413-57-7 | 5 g |
€377.50 | 2023-07-20 | ||
| abcr | AB162694-10 g |
N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide |
1024413-57-7 | 10 g |
€482.50 | 2023-07-20 | ||
| abcr | AB162694-10g |
N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide; . |
1024413-57-7 | 10g |
€482.50 | 2024-06-10 | ||
| abcr | AB162694-1g |
N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide; . |
1024413-57-7 | 1g |
€211.30 | 2024-06-10 | ||
| abcr | AB162694-1 g |
N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide |
1024413-57-7 | 1 g |
€211.30 | 2023-07-20 | ||
| abcr | AB162694-5g |
N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide; . |
1024413-57-7 | 5g |
€377.50 | 2024-06-10 |
N-(2-amino-4-methylphenyl)-2-phenoxypyridine-3-carboxamide 関連文献
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
1024413-57-7 (N-(2-amino-4-methylphenyl)-2-phenoxypyridine-3-carboxamide) 関連製品
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1024413-57-7)N-(2-amino-4-methylphenyl)-2-phenoxypyridine-3-carboxamide

清らかである:99%/99%
はかる:5g/10g
価格 ($):224.0/286.0